Cas no 1706099-83-3 (1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)
![1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine structure](https://www.kuujia.com/scimg/cas/1706099-83-3x500.png)
1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Chemical and Physical Properties
Names and Identifiers
-
- benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 1706099-83-3
- 1,3-benzodioxol-5-yl-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
- AKOS025114682
- 1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- F6497-0092
-
- Inchi: 1S/C22H20FN3O4/c23-17-6-2-1-5-16(17)21-24-20(30-25-21)10-14-4-3-9-26(12-14)22(27)15-7-8-18-19(11-15)29-13-28-18/h1-2,5-8,11,14H,3-4,9-10,12-13H2
- InChI Key: QPXHISUZJSKQLZ-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1=NOC(CC2CN(C(C3=CC=C4C(=C3)OCO4)=O)CCC2)=N1
Computed Properties
- Exact Mass: 409.14378429g/mol
- Monoisotopic Mass: 409.14378429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 611
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 77.7Ų
1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6497-0092-2mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1706099-83-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6497-0092-5mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1706099-83-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6497-0092-1mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1706099-83-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6497-0092-50mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1706099-83-3 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6497-0092-100mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1706099-83-3 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6497-0092-20μmol |
1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1706099-83-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6497-0092-3mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1706099-83-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6497-0092-4mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1706099-83-3 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6497-0092-10mg |
1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1706099-83-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6497-0092-5μmol |
1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1706099-83-3 | 5μmol |
$63.0 | 2023-09-08 |
1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Related Literature
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Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
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Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
Additional information on 1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Introduction to 1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS No. 1706099-83-3)
1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, identified by its CAS number 1706099-83-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a piperidine core conjugated with functionalized benzodioxole and oxadiazole moieties. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the quest for novel therapeutic agents targeting various biological pathways.
The benzodioxole moiety, also known as 2H-1,3-benzodioxole or dihydroxybenzo[b][1,4]oxazepine, is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties. It is known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. In the context of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, the benzodioxole ring is functionalized at the 5-position with a carbonyl group, which can participate in further chemical modifications and interactions with biological targets.
The oxadiazole component is another key structural feature of this compound. 1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two oxygen atoms and one nitrogen atom in their ring structure. They are known for their broad spectrum of biological activities and have been explored as intermediates in the synthesis of various bioactive molecules. The presence of the 3-(2-fluorophenyl) group in the oxadiazole moiety introduces additional complexity to the molecule, potentially influencing its electronic properties and biological interactions. The fluorine atom is a common pharmacophore that can enhance binding affinity and metabolic stability.
The piperidine ring is a privileged scaffold in drug design due to its favorable pharmacokinetic properties and ability to interact with biological targets such as enzymes and receptors. In 1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, the piperidine nitrogen is connected to a methyl group derived from the oxadiazole moiety. This connection creates a flexible linker that can modulate the conformation of the molecule and its interaction with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine with various biological targets. These studies have highlighted the potential of this compound as an inhibitor of enzymes involved in cancer progression and inflammation. For instance, preliminary computational studies suggest that the benzodioxole and oxadiazole moieties can interact with pockets on enzymes such as kinases and cyclooxygenases (COX), which are key players in signal transduction pathways and inflammatory responses.
In addition to its potential as an enzyme inhibitor, 1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has also been explored as a scaffold for developing novel antimicrobial agents. The combination of different heterocyclic rings increases the structural diversity of the molecule, which can be leveraged to target resistant bacterial strains. Preliminary assays have shown promising activity against certain Gram-positive bacteria, suggesting that this compound may serve as a lead structure for further optimization.
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the benzodioxole ring through cyclization reactions followed by functionalization at the 5-position with a carbonyl group. The introduction of the oxadiazole moiety involves nucleophilic substitution reactions between halogenated precursors and appropriate nucleophiles. Finally, coupling reactions between the piperidine nitrogen and the methyl group derived from the oxadiazole complete the synthesis.
The development of new synthetic methodologies is crucial for facilitating access to complex molecules like 1-(2H-1,3-benzodioxole-5-carbonyl)-3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-y]]methyl}piperidine on a larger scale. Recent innovations in flow chemistry have enabled more efficient and scalable synthesis routes for heterocyclic compounds. These techniques offer advantages such as improved reaction control、higher yields、and reduced environmental impact compared to traditional batch processing methods.
Once synthesized,the characterization of CAS No. 1706099 - 83 - 3 is essential for understanding its physical properties and chemical behavior. Techniques such as nuclear magnetic resonance (NMR) spectroscopy、mass spectrometry (MS)、and X-ray crystallography provide detailed information about the molecular structure,confirming the identity of functional groups and stereochemistry。These data are critical for establishing confidence in subsequent biological evaluations。
Biological evaluation often involves testing compounds against panels of target enzymes or receptors to assess their potency,selectivity,and pharmacokinetic properties。High-throughput screening (HTS) technologies have revolutionized this process by enabling rapid testing of thousands of compounds against various targets。While HTS provides initial insights,further characterization using more detailed biochemical assays is necessary to validate hits。
The potential therapeutic applications of CAS No 1706099 - 83 - 03 are still being explored,but preliminary findings suggest it may have utility in treating conditions such as cancer,inflammation,and infectious diseases。For example,in vitro studies have shown that derivatives similar to this compound can inhibit kinases involved in tumor growth or block COX enzymes responsible for producing inflammatory mediators。These findings warrant further investigation through preclinical studies。
In conclusion,CAS No 1706099 - 83 - 03 represents an intriguing molecule with multiple heterocyclic moieties offering diverse interactions with biological targets。Its synthesis presents challenges requiring innovative approaches but recent advances in synthetic methodologies make it more accessible than ever before。The exploration into its potential applications holds promise for developing new therapeutic agents addressing unmet medical needs。
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